phenylhydrazine;sulfuric acid

Catalog No.
S1899353
CAS No.
52033-74-6
M.F
C12H18N4O4S
M. Wt
314.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
phenylhydrazine;sulfuric acid

CAS Number

52033-74-6

Product Name

phenylhydrazine;sulfuric acid

IUPAC Name

phenylhydrazine;sulfuric acid

Molecular Formula

C12H18N4O4S

Molecular Weight

314.36 g/mol

InChI

InChI=1S/2C6H8N2.H2O4S/c2*7-8-6-4-2-1-3-5-6;1-5(2,3)4/h2*1-5,8H,7H2;(H2,1,2,3,4)

InChI Key

GSKCKIQJTWVQLR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NN.C1=CC=C(C=C1)NN.OS(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)NN.C1=CC=C(C=C1)NN.OS(=O)(=O)O

The exact mass of the compound Phenylhydrazinium sulphate (2:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenylhydrazine sulfate (CAS 52033-74-6) is a stable, solid ionic complex typically formed as a salt of phenylhydrazine and sulfuric acid. Widely utilized as a foundational building block in organic synthesis, this compound provides a reliable source of the phenylhydrazinium cation while mitigating the severe handling and stability issues associated with the free base . By incorporating a non-nucleophilic sulfate counterion, it delivers enhanced aqueous solubility and built-in acid catalysis potential, making it a highly strategic procurement choice for pharmaceutical manufacturing, agrochemical synthesis, and analytical derivatization workflows [1].

Generic substitution with phenylhydrazine free base or alternative salts like phenylhydrazine hydrochloride often fails in rigorous industrial and analytical applications due to physical state and counterion effects. The free base is a highly toxic, air-sensitive liquid (melting point 19.5 °C) that rapidly oxidizes and darkens, leading to inaccurate stoichiometric dosing and severe shelf-life limitations . Conversely, while phenylhydrazine hydrochloride is a solid, the introduction of chloride ions can cause nucleophilic interference in sensitive catalytic cycles and induce stress corrosion cracking in stainless steel reactors at high temperatures. Procuring the sulfate salt resolves both issues by providing a stable, halide-free solid that natively supports acid-catalyzed reactions .

Solid-State Stability vs. Free Base Oxidation

Phenylhydrazine sulfate exists as a stable crystalline solid that resists environmental degradation, whereas the free base is a liquid at room temperature that rapidly oxidizes to a red-brown mixture upon exposure to air and light . This physical transformation eliminates the liquid-phase degradation pathways that plague the free base, ensuring consistent purity over extended storage .

Evidence DimensionMelting point and oxidative stability
Target Compound DataStable solid, melting point 220 °C (decomposes)
Comparator Or BaselinePhenylhydrazine free base: liquid, melting point 19.5 °C, rapidly oxidizes
Quantified Difference>200 °C higher melting point; complete elimination of ambient liquid-phase oxidation
ConditionsAmbient storage and handling under standard atmospheric conditions

Procuring the solid sulfate salt ensures reliable stoichiometric dosing and extends shelf-life, avoiding the degradation and toxicity risks of the liquid free base.

Enhanced Aqueous Solubility via Sulfate Hydration

The ionic nature of phenylhydrazine sulfate drastically alters its solubility profile compared to the neutral free base, enabling the salt to form clear, highly concentrated aqueous solutions . In contrast, the free base is only sparingly soluble in water, restricting its utility in purely aqueous analytical or synthetic methods .

Evidence DimensionAqueous solubility limit
Target Compound DataHighly soluble in water, forming stable ionic solutions
Comparator Or BaselinePhenylhydrazine free base: sparingly soluble (145 g/L at 20 °C)
Quantified DifferenceTransition from a sparingly soluble biphasic liquid to a readily soluble ionic solid in aqueous media
ConditionsAqueous solvent systems at 20 °C

Essential for aqueous-phase analytical methods (e.g., osazone derivatization) and green synthesis routes where organic solvents must be minimized.

Halide-Free Counterion for Acid-Catalyzed Rearrangements

In industrial synthesis, the choice of salt counterion dictates both reaction purity and equipment longevity. Phenylhydrazine sulfate provides a non-nucleophilic sulfate counterion that inherently supports acid-catalyzed pathways. Substituting this with phenylhydrazine hydrochloride introduces stoichiometric chloride ions, which can act as competing nucleophiles and accelerate pitting or stress corrosion in standard stainless steel reactors at elevated temperatures [1].

Evidence DimensionChloride ion content and nucleophilicity
Target Compound Data0% chloride; non-nucleophilic sulfate counterion
Comparator Or BaselinePhenylhydrazine hydrochloride: stoichiometric chloride present
Quantified DifferenceComplete elimination of halide content, removing nucleophilic interference and corrosion drivers
ConditionsHigh-temperature acid-catalyzed cyclization in metal reactors

Industrial buyers prioritize sulfate salts to protect expensive metal reactors from chloride-induced corrosion and to avoid halide interference in sensitive catalytic pathways.

Halide-Free Fischer Indole Synthesis

Because phenylhydrazine sulfate provides a built-in, non-nucleophilic acidic environment, it is an optimal precursor for the Fischer Indole Synthesis at scale. The absence of chloride ions prevents competitive nucleophilic side reactions and protects stainless steel manufacturing equipment from stress corrosion cracking during high-temperature rearrangements[1].

Aqueous Analytical Derivatization (Osazone Formation)

The enhanced aqueous solubility of the sulfate salt makes it highly effective for identifying and quantifying reducing sugars and carbonyl compounds in aqueous media. It allows for the formation of stable hydrazone and osazone derivatives without requiring the addition of organic co-solvents that would be necessary if using the sparingly soluble free base .

Solid-State Precursor for Pyrazole and Pyrazolone Manufacturing

In the synthesis of agrochemicals and pharmaceutical intermediates, the solid-state stability of phenylhydrazine sulfate ensures accurate stoichiometric dosing and extended shelf-life. It eliminates the severe toxicity, volatility, and oxidative degradation risks associated with handling liquid phenylhydrazine free base on the factory floor .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

52033-74-6

Dates

Last modified: 08-16-2023

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